4-bromo-2-methyl-5-[[(3~{R},5~{R})-1-methyl-5-phenyl-piperidin-3-yl]amino]pyridazin-3(2H)-one, also known as GSK4027 [], is a small molecule that acts as a chemical probe targeting the bromodomain of p300/CREB binding protein associated factor (PCAF/KAT2B) and general control nonderepressible 5 (GCN5/KAT2A). PCAF/KAT2B and GCN5/KAT2A are multidomain proteins involved in various biological processes including retroviral infection, inflammation pathways, and cancer development. GSK4027 was developed to investigate the role of the bromodomain of PCAF/GCN5 in these processes. []
GSK 4027 is a small molecule developed as a potent and selective chemical probe targeting the bromodomains of p300/CREB-binding protein associated factor (PCAF) and general control non-derepressible 5 (GCN5). These proteins play crucial roles in various biological processes, including gene regulation and chromatin remodeling, making GSK 4027 valuable for research into cancer and inflammation pathways. The compound exhibits high selectivity, demonstrating over 18,000-fold selectivity against the bromodomain and extraterminal family of proteins, which are often implicated in disease states .
The synthesis of GSK 4027 involves optimizing a pyridazinone scaffold through a series of synthetic steps. The compound was derived from a weakly potent, non-selective pyridazinone hit, which was refined to enhance its potency and selectivity. The synthesis typically includes:
GSK 4027 has a well-defined molecular structure characterized by its pyridazinone core. Key structural features include:
GSK 4027 primarily functions through competitive inhibition of bromodomain-containing proteins. Its chemical reactivity is characterized by:
The mechanism of action for GSK 4027 involves:
GSK 4027 possesses several notable physical and chemical properties:
GSK 4027 serves as a valuable tool in scientific research due to its specificity and potency:
Bromodomains are evolutionarily conserved structural modules that recognize acetylated lysine residues on histones and transcription factors, serving as critical "readers" in epigenetic signaling. The human genome encodes 61 bromodomains across 46 proteins, classified into eight structural groups with distinct biological functions [2]. These domains facilitate the assembly of multiprotein complexes that drive chromatin remodeling and transcriptional activation. Dysregulation of bromodomain function is implicated in cancer, inflammatory diseases, and viral pathogenesis through aberrant gene expression programs. For example, bromodomain-containing proteins such as BRD4 recruit transcriptional machinery to oncogenic loci, while PCAF/GCN5 bromodomains stabilize complexes that promote tumor growth and metastasis [2] [5]. The conserved asparagine residue (Asn407 in GCN5) forms hydrogen bonds with acetylated lysine, creating a druggable pocket exploitable for targeted therapies [2] [7].
PCAF (KAT2B) and GCN5 (KAT2A) are histone acetyltransferases (HATs) with 75% sequence identity, sharing conserved catalytic HAT and bromodomain regions [5]. Unlike BET bromodomains, PCAF/GCN5 bromodomains exhibit unique roles in substrate recruitment and complex stabilization:
Table 1: Functional Roles of PCAF/GCN5 Bromodomains
Function | Mechanism | Biological Impact |
---|---|---|
Substrate Recruitment | Binding to H3K14ac via Asn-containing motif | Enables cooperative H3K18/K23 acetylation |
Transcriptional Activation | Recruitment of STAGA/TFTC complexes to promoters | Drives expression of differentiation genes |
Viral Pathogenesis | Interaction with retroviral proteins | Facilitates viral integration and replication |
GSK 4027 is a first-in-class chemical probe specifically designed to inhibit PCAF/GCN5 bromodomains with high selectivity. Developed through optimization of pyridazinone hits, it addresses historical challenges in targeting non-BET bromodomains [4]. Key milestones include:
Table 2: Profiling GSK 4027 Selectivity
Target | Assay Type | Affinity (Ki or IC₅₀) | Selectivity vs. PCAF/GCN5 |
---|---|---|---|
PCAF | BROMOscan | 1.4 nM | Reference |
GCN5 | BROMOscan | 1.4 nM | Reference |
BRPF3 | BROMOscan | 100 nM | 71-fold |
BRD4 BD1 | TR-FRET | >20 µM (pIC₅₀ <4.3) | >14,000-fold |
BRD9 | TR-FRET | 7.9 µM (pIC₅₀ 5.1) | 5,600-fold |
Biochemical and Cellular Characterization
Table 3: Key Properties of GSK 4027
Property | Value | Experimental Context |
---|---|---|
Molecular Formula | C₁₇H₂₁BrN₄O | [1] [6] |
CAS Number | 2079896-25-4 | [1] [6] |
PCAF TR-FRET pIC₅₀ | 7.4 ± 0.11 | [1] [3] |
Cellular NanoBRET IC₅₀ | 60 nM | [4] |
Aqueous Solubility | 50 mg/mL in DMSO | [1] |
GSK 4027 has enabled unprecedented investigation into PCAF/GCN5-dependent processes, including viral replication and HAT processivity, establishing a foundation for novel epigenetic therapeutics [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7